5-Dichloromethylene-2-furanone
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Overview
Description
5-Dichloromethylene-2-furanone is a heterocyclic organic compound with the molecular formula C5H2Cl2O2. This compound is part of the furanone family, which is known for its diverse chemical reactivity and biological activity. The structure of this compound includes a furan ring substituted with two chlorine atoms and a methylene group, making it a unique and interesting compound for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dichloromethylene-2-furanone typically involves the chlorination of furan derivatives. One common method includes the reaction of furfural with chlorine gas in the presence of a catalyst. This reaction proceeds through the formation of intermediate compounds, which are then further chlorinated to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-Dichloromethylene-2-furanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated furanones and carboxylic acids.
Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated furanones, carboxylic acids, and substituted furan derivatives .
Scientific Research Applications
5-Dichloromethylene-2-furanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 5-Dichloromethylene-2-furanone involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes and other proteins, disrupting cellular processes and leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Furanone:
5-Hydroxy-2-furanone: Known for its biological activity and use in the synthesis of various organic compounds.
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: A potent carcinogenic disinfection byproduct.
Uniqueness
5-Dichloromethylene-2-furanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
13088-34-1 |
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Molecular Formula |
C5H2Cl2O2 |
Molecular Weight |
164.97 g/mol |
IUPAC Name |
5-(dichloromethylidene)furan-2-one |
InChI |
InChI=1S/C5H2Cl2O2/c6-5(7)3-1-2-4(8)9-3/h1-2H |
InChI Key |
MZAHPGKVGDZXSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC1=C(Cl)Cl |
Origin of Product |
United States |
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